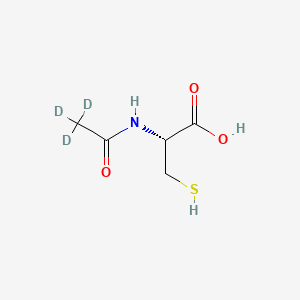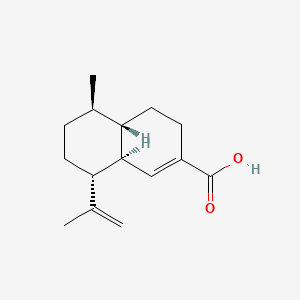
(4aS,5R,8R,8aS)-5-methyl-8-prop-1-en-2-yl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4aS,5R,8R,8aS)-5-methyl-8-prop-1-en-2-yl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid is a chemical compound with the molecular formula C15H22O2 . It is known for its unique structural properties and potential applications in various scientific fields. The compound is characterized by its specific arrangement of carbon, hydrogen, and oxygen atoms, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,5R,8R,8aS)-5-methyl-8-prop-1-en-2-yl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid typically involves the reaction of specific organic precursors under controlled conditions. One common method includes the use of metal acetates, citric acid, and ethylene glycol, which are heated under hydrogen to temperatures ranging from 600 to 900°C . The reaction conditions, such as temperature and the presence of hydrogen, play a crucial role in determining the final structure and properties of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure consistency and purity. The choice of precursors and the optimization of reaction parameters are essential to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(4aS,5R,8R,8aS)-5-methyl-8-prop-1-en-2-yl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s functional groups and the reagents used.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Substitution reactions often require nucleophiles or electrophiles, depending on the nature of the substituent being introduced or replaced.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(4aS,5R,8R,8aS)-5-methyl-8-prop-1-en-2-yl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: this compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which (4aS,5R,8R,8aS)-5-methyl-8-prop-1-en-2-yl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a catalyst or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. Its effects are mediated through the donation or acceptance of electrons, hydrogen atoms, or other functional groups, depending on the specific reaction context .
Comparison with Similar Compounds
Similar Compounds
Tropic acid: Similar in structure but differs in functional groups and reactivity.
2-Phenylhydracrylic acid: Shares some structural similarities but has distinct chemical properties.
3-Hydroxy-2-phenylpropionic acid: Another related compound with unique reactivity and applications
Uniqueness
(4aS,5R,8R,8aS)-5-methyl-8-prop-1-en-2-yl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid stands out due to its specific molecular arrangement and the resulting chemical behavior. Its ability to undergo a variety of chemical reactions under different conditions makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
100019-20-3 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.339 |
IUPAC Name |
(4aS,5R,8R,8aS)-5-methyl-8-prop-1-en-2-yl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C15H22O2/c1-9(2)12-6-4-10(3)13-7-5-11(15(16)17)8-14(12)13/h8,10,12-14H,1,4-7H2,2-3H3,(H,16,17)/t10-,12+,13+,14+/m1/s1 |
InChI Key |
JYYWWQXMXXNJSB-SAXRGWBVSA-N |
SMILES |
CC1CCC(C2C1CCC(=C2)C(=O)O)C(=C)C |
Synonyms |
Pernetic acid C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


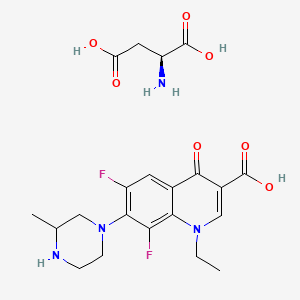
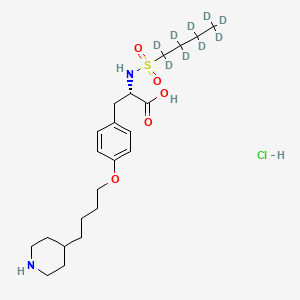
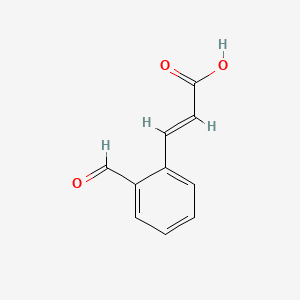
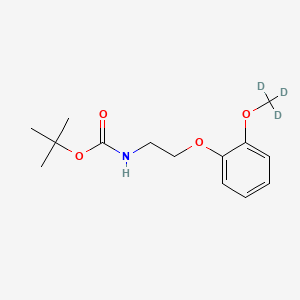

![2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride](/img/structure/B562861.png)
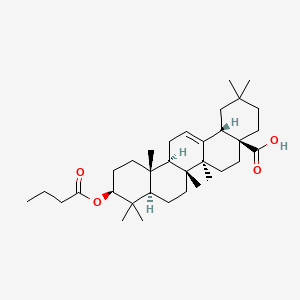
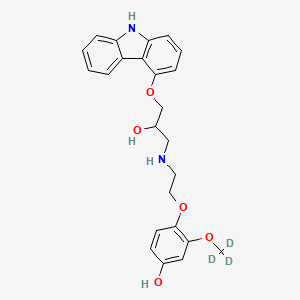
![3-[[2-(Biotinamido)ethyl]dithio]propionic Acid 4'-(Hydroxymethyl)DMPO Ester](/img/structure/B562865.png)
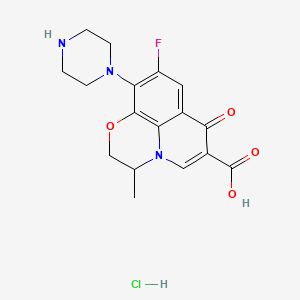
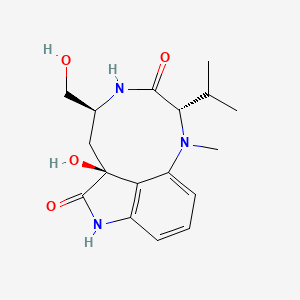
![4a-Methyl-2,5,6,7,8,9-hexahydrocyclohepta[e][1,3,4]oxadiazin-3-one](/img/structure/B562869.png)
